N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic small molecule characterized by a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a piperidin-4-ylmethyl moiety. The piperidine ring is further substituted with a 2-fluorobenzoyl group.
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-16-4-2-1-3-15(16)20(27)25-9-7-13(8-10-25)12-22-19(26)14-5-6-17-18(11-14)24-28-23-17/h1-6,11,13H,7-10,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNLTDGJALLAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₁N₃O₂S, with a molecular weight of 398.46 g/mol. The compound features a complex structure that includes a piperidine ring and a thiadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃O₂S |
| Molecular Weight | 398.46 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions.
- Acylation with 2-Fluorobenzoyl Chloride : The piperidine derivative is acylated using 2-fluorobenzoyl chloride in the presence of a base.
- Formation of the Thiadiazole Moiety : This step involves the introduction of the thiadiazole ring through specific reaction conditions.
Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit specific cancer cell lines by targeting key enzymes involved in tumor progression .
In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents in oncology.
Antimicrobial Properties
The biological importance of thiadiazole derivatives extends to antimicrobial activity. Various studies have reported that compounds with similar structures exhibit promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For example:
- Antibacterial Activity : Compounds derived from 1,3,4-thiadiazole have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .
- Antifungal Activity : Some derivatives have also demonstrated effectiveness against fungal strains such as Candida albicans and Aspergillus fumigatus, suggesting broad-spectrum antimicrobial potential.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to modulation of protein activity related to disease processes.
Case Studies and Research Findings
Several studies have focused on the SAR of thiadiazole derivatives:
- Structure-Activity Relationships : Modifications at specific positions on the thiadiazole ring significantly affect the biological activity of these compounds. For instance, substituting different functional groups has been shown to enhance antibacterial properties .
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy and safety profiles of these compounds. Preliminary results indicate promising outcomes in tumor reduction and infection control .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules, including thiazole carboxamides, imidazothiazoles, and piperidine derivatives. Key comparisons are outlined below:
Table 1: Structural Comparison of Carboxamide Derivatives
Key Observations :
- The target compound uniquely combines a benzo[c][1,2,5]thiadiazole core with a 2-fluorobenzoyl-piperidine group, distinguishing it from imidazothiazole (ND-11543) or thiazole (Dasatinib) derivatives.
- Fluorination at the benzoyl group may enhance metabolic stability compared to non-fluorinated analogs (e.g., Dasatinib’s chlorophenyl group) .
- Unlike fentanyl derivatives (e.g., 2'-fluoroortho-fluorofentanyl), the target lacks an opioid-like propionamide scaffold, suggesting divergent therapeutic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
